Dihydralazine Exhibits 2.5x Greater Potency in Inhibiting Myeloperoxidase (MPO) Compared to Hydralazine
Dihydralazine is a significantly more potent inhibitor of myeloperoxidase (MPO) enzyme activity than its close structural analog, hydralazine. In a direct head-to-head comparison using a 4-aminoantipyrin in vitro system, the Ki value for dihydralazine was 4 μM, while the Ki for hydralazine was 25 μM [1]. This indicates that dihydralazine is 2.5 times more potent in this assay.
| Evidence Dimension | Inhibition of myeloperoxidase (MPO) enzyme activity |
|---|---|
| Target Compound Data | Ki = 4 μM |
| Comparator Or Baseline | Hydralazine, Ki = 25 μM |
| Quantified Difference | Dihydralazine is 2.5 times more potent |
| Conditions | 4-aminoantipyrin in vitro system |
Why This Matters
This significant difference in MPO inhibition potency is critical for research focusing on neutrophil-mediated inflammatory diseases where MPO activity is a key pathological driver.
- [1] Hansson AL, Nässberger L. Interaction of Myeloperoxidase and Elastase Enzyme Activity with the Antihypertensive Agents Hydralazine and Dihydralazine. Pharmacol Toxicol. 1993 Aug;73(2):75-8. View Source
